molecular formula C22H28N4O3S B12477021 N-(2,3-dimethylphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

N-(2,3-dimethylphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide (non-preferred name)

Cat. No.: B12477021
M. Wt: 428.5 g/mol
InChI Key: YSKZXTWVEUFPRK-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is a complex organic compound with a unique structure that includes a piperidine ring, a hydrazone linkage, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of the piperidine derivative, followed by the formation of the hydrazone linkage and the final coupling with the benzenesulfonamide group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2,3-dimethylphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis induction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dimethylphenyl)-N-{2-[2-(1-methylpiperidin-4-ylidene)hydrazinyl]-2-oxoethyl}benzenesulfonamide is unique due to its specific structural features, such as the combination of a piperidine ring and a benzenesulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dimethylanilino]-N-[(1-methylpiperidin-4-ylidene)amino]acetamide

InChI

InChI=1S/C22H28N4O3S/c1-17-8-7-11-21(18(17)2)26(30(28,29)20-9-5-4-6-10-20)16-22(27)24-23-19-12-14-25(3)15-13-19/h4-11H,12-16H2,1-3H3,(H,24,27)

InChI Key

YSKZXTWVEUFPRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N(CC(=O)NN=C2CCN(CC2)C)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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